11-Mercaptoundecanoic Acid-d20

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

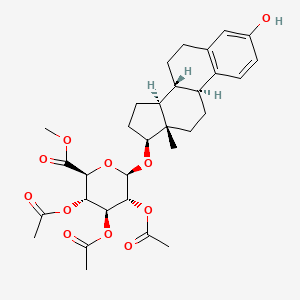

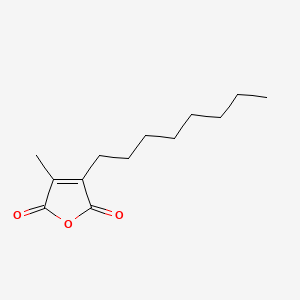

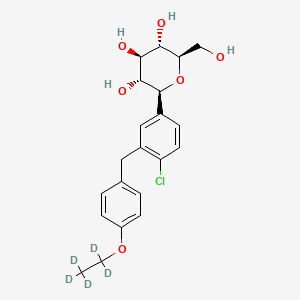

11-Mercaptoundecanoic Acid, also known as MUA or MUDA, is an organic compound . It is a fatty acid with a thiol group and is colorless to pale yellow liquid with a distinctive thiol odor . It is formally similar to other fatty acids, but one of its hydrogen atoms is replaced by a thiol (-SH) group .

Synthesis Analysis

11-Mercaptoundecanoic Acid can be synthesized through the reaction of acetyl thiooctanoic acid or octyl bromide magnesium with sulfur . In the reaction, acetyl thiooctanoic acid or octyl bromide magnesium reacts with sulfur to produce 11-Mercaptoundecanoic Acid .

Molecular Structure Analysis

The molecular formula of 11-Mercaptoundecanoic Acid is C11H22O2S . It has a long alkane chain and carboxyl containing thiols that are highly packed and form a self-assembled monolayer (SAM) .

Chemical Reactions Analysis

11-Mercaptoundecanoic Acid can act as a surface active agent for surface treatment . Its molecular structure contains a thiol group and a carboxyl group, which gives it good surface activity, improving wettability and dispersibility .

Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Mercaptoundecanoic Acid include a molecular weight of 218.36, a density of 0.998±0.06 g/cm3 (Predicted), a melting point of 46-50 °C (lit.), a boiling point of 159 °C (Press: 1 Torr), and a flash point of 110°C .

Applications De Recherche Scientifique

Corrosion Protection

11-Mercaptoundecanoic Acid is utilized in the bio-inspired in situ fabrication of coatings on stainless steel (SS304) for corrosion protection. This method involves coating SS304 with a reactive biopolymer, Polydopamine (PDA), followed by the attachment of 11-Mercaptoundecanoic Acid molecules. The coating demonstrates excellent corrosion resistance, particularly in limiting the infiltration of chloride ions (Sun, Lei, Liu, Fan, & Sun, 2018).

Cellular Imaging

A novel method for synthesizing wavelength-tunable luminescent gold nanoparticles using 11-mercaptoundecanoic acid has been developed. These nanoparticles show potential in cellular luminescence labeling and imaging, indicating a significant application in the field of biological research (Zhang, Xu, Li, & Kong, 2013).

Spectroscopic Characterization

11-Mercaptoundecanoic Acid is instrumental in the spectroscopic characterization of interfacial fluid molecular structure near solid substrates. It aids in investigating the structure of residual ultrathin D20 films on alkanethiolate self-assembled monolayers (SAMs) (Tiani, Yoo, Mudalige, & Pemberton, 2008).

Interaction with Probe Molecules

The gas-phase adsorption of 11-mercaptoundecanoic acid on Ni(111) in ultrahigh vacuum was studied to understand its interaction with polar and nonpolar probe molecules. This research provides insights into the surface chemistry and interaction dynamics of 11-mercaptoundecanoic acid (Vogt, Han, & Beebe, 1997).

Chemical Sensing

11-Mercaptoundecanoic acid is used in the synthesis of water-soluble fluorescent gold nanoclusters, which serve as sensors for detecting metal ions like Cr3+ and Cr6+. These findings are significant for environmental monitoring and chemical sensing applications (Sun, Zhang, & Jin, 2013).

Integrated Logic Gate and Sensing

Utilizing 11-mercaptoundecanoic acid as a reducing agent and protective ligand, fluorescent Ag/Au bimetallic nanoclusters were prepared. These have applications in creating integrated logic gates and specific fluorescence turn-on assays for sensing histidine and cysteine (Sun, Yang, Zhao, Chen, & Yang, 2015).

Mécanisme D'action

11-Mercaptoundecanoic Acid has been used as a self-assembled monolayer (SAM) which has a long alkane chain and carboxyl containing thiols . It is highly packed and has self-organized surface monolayers . It is a pH responsive ligand which facilitates the dispersion of nanoparticles into water and solvent based media .

Safety and Hazards

Orientations Futures

Recently, 11-Mercaptoundecanoic Acid has attracted attention as a promising passivation agent of Ag nanowire (NW) network electrode for corrosion inhibition . The underneath mechanism has not been elaborated . This work can contribute to finding a better passivation agent in the strategy of corrosion protection of Ag NW network electrode .

Propriétés

Numéro CAS |

170942-42-4 |

|---|---|

Nom du produit |

11-Mercaptoundecanoic Acid-d20 |

Formule moléculaire |

C11H22O2S |

Poids moléculaire |

238.477 |

Nom IUPAC |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-11-sulfanylundecanoic acid |

InChI |

InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |

Clé InChI |

GWOLZNVIRIHJHB-KHKAULECSA-N |

SMILES |

C(CCCCCS)CCCCC(=O)O |

Synonymes |

11-Mercaptoundecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-d20 _x000B_Acid; 11-Thioundecanoic Acid-d20; ω-Mercaptoundecanoic Acid-d20; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Isopropylsulfanyl)-3-pyridinyl]formamide](/img/structure/B585934.png)

![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)

![1H-Pyrido[3'',4'':2',3']indolo[4',5':4,5]imidazo[1,2-c]quinazoline](/img/structure/B585942.png)